5-(3,4-dichlorophenyl)-3-[4-(1H-pyrrol-1-yl)phenyl]-1,2,4-oxadiazole
Overview
Description
5-(3,4-dichlorophenyl)-3-[4-(1H-pyrrol-1-yl)phenyl]-1,2,4-oxadiazole is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. The compound consists of an oxadiazole ring, which is a five-membered ring containing two nitrogen atoms and one oxygen atom, substituted with a dichlorophenyl group and a pyrrolylphenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3,4-dichlorophenyl)-3-[4-(1H-pyrrol-1-yl)phenyl]-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3,4-dichlorobenzohydrazide with 4-(1H-pyrrol-1-yl)benzoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature, leading to the formation of the oxadiazole ring.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
5-(3,4-dichlorophenyl)-3-[4-(1H-pyrrol-1-yl)phenyl]-1,2,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Halogenation reagents like N-bromosuccinimide (NBS) and electrophilic aromatic substitution reagents are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups such as alkyl, aryl, or halogen groups.
Scientific Research Applications
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and materials.
Biology: It has shown potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a therapeutic agent for various diseases.
Industry: The compound’s unique properties make it a candidate for use in materials science, particularly in the development of novel polymers and coatings.
Mechanism of Action
The mechanism by which 5-(3,4-dichlorophenyl)-3-[4-(1H-pyrrol-1-yl)phenyl]-1,2,4-oxadiazole exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways, such as:
Enzyme Inhibition: The compound may inhibit certain enzymes, leading to altered biochemical pathways.
Receptor Binding: It may bind to specific receptors, modulating cellular signaling and function.
DNA Interaction: The compound could interact with DNA, affecting gene expression and cellular processes.
Comparison with Similar Compounds
Similar Compounds
5-phenyl-1,2,4-oxadiazole: Lacks the dichlorophenyl and pyrrolylphenyl groups, resulting in different chemical and biological properties.
3-(4-chlorophenyl)-5-(4-methylphenyl)-1,2,4-oxadiazole: Contains different substituents, leading to variations in reactivity and applications.
Uniqueness
5-(3,4-dichlorophenyl)-3-[4-(1H-pyrrol-1-yl)phenyl]-1,2,4-oxadiazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both dichlorophenyl and pyrrolylphenyl groups enhances its potential for diverse applications compared to other oxadiazole derivatives.
Properties
IUPAC Name |
5-(3,4-dichlorophenyl)-3-(4-pyrrol-1-ylphenyl)-1,2,4-oxadiazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11Cl2N3O/c19-15-8-5-13(11-16(15)20)18-21-17(22-24-18)12-3-6-14(7-4-12)23-9-1-2-10-23/h1-11H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKLIIARBYNUYQW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)C2=CC=C(C=C2)C3=NOC(=N3)C4=CC(=C(C=C4)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11Cl2N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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